5-BenZyloxy-5-oxopentylZinc bromide

Description

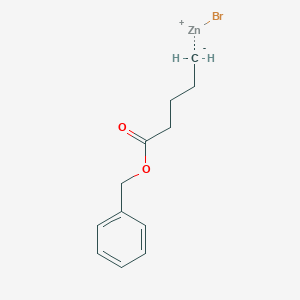

5-Benzyloxy-5-oxopentylzinc bromide is an organozinc reagent characterized by a benzyl-protected carbonyl group and a zinc-bromide moiety. Such organozinc compounds are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under specific conditions. The benzyloxy group enhances solubility in organic solvents, while the zinc center facilitates transmetallation with transition-metal catalysts.

Properties

Molecular Formula |

C12H15BrO2Zn |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

benzyl pentanoate;bromozinc(1+) |

InChI |

InChI=1S/C12H15O2.BrH.Zn/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |

InChI Key |

JCJZRXHWVZLWFK-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCC(=O)OCC1=CC=CC=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Benzyloxy-5-oxopentylzinc bromide typically involves the reaction of 5-benzyloxy-5-oxopentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

5-Benzyloxy-5-oxopentyl bromide+Zn→5-Benzyloxy-5-oxopentylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-5-oxopentylzinc bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The bromide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of benzyloxy ketones or aldehydes.

Reduction: Formation of benzyloxy alcohols.

Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

5-Benzyloxy-5-oxopentylzinc bromide has several applications in scientific research:

Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Employed in the development of drug candidates and medicinal chemistry.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-5-oxopentylzinc bromide involves the formation of a reactive organozinc intermediate, which can participate in various nucleophilic addition and substitution reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.

Comparison with Similar Compounds

Structure and Function :

- Molecular Formula : C₂₀H₁₉BrN₄O₃ (MW: 443.29) vs. 5-Benzyloxy-5-oxopentylzinc bromide (inferred formula: C₁₂H₁₅BrO₂Zn).

- Key Differences : Sepantronium is a quaternary ammonium bromide with a benzyl-substituted heterocyclic core, whereas the target compound features a zinc-bound alkyl chain with a benzyl-protected carbonyl group.

- Applications : Sepantronium is a survivin inhibitor with anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells) , while this compound is primarily a synthetic intermediate.

Reactivity :

- Sepantronium acts via biological pathways (e.g., inhibiting survivin expression), while organozinc reagents participate in C–C bond formation.

2.2 Methyl Bromide

Properties and Hazards :

- Volatility and Toxicity: Methyl bromide (CH₃Br) is a volatile gas with acute neurotoxicity . In contrast, organozinc bromides like this compound are less volatile but moisture-sensitive, requiring inert handling.

- Applications: Methyl bromide is a pesticide and fumigant, whereas organozinc reagents are used in fine chemical synthesis.

2.3 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

Structural Insights :

- Crystal Packing: This compound stabilizes via N–H⋯Br hydrogen bonds in a monoclinic P21/c space group . Organozinc bromides, however, exhibit distinct coordination geometries (e.g., tetrahedral Zn centers) and may form polymeric structures.

- Synthesis: Prepared via alkylation of thiourea with 2-(bromomethyl)naphthalene , contrasting with organozinc synthesis (e.g., zinc insertion into organic halides).

Comparative Data Table

Key Research Findings

- Reactivity in Synthesis: Organozinc bromides like this compound exhibit higher selectivity in cross-coupling compared to Grignard reagents (e.g., Mg-based), though direct comparisons with Sepantronium or methyl bromide are contextually distinct .

- Stability: Unlike methyl bromide, organozinc compounds are non-volatile but degrade upon exposure to air or moisture, necessitating anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.